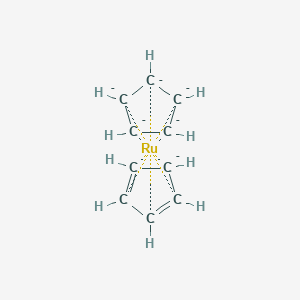
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione (PPOD) is a cyclic imide compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. PPOD is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
Mechanism Of Action
The exact mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may act on the GABAergic system, which is involved in the regulation of neuronal excitability. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione may enhance GABAergic neurotransmission by increasing the release of GABA or by modulating GABA receptors.
Biochemical And Physiological Effects
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively easy to administer to animals and has a low toxicity profile. However, 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals via injection. It also has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. One potential direction is the development of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione analogs with improved pharmacological properties. Another direction is the investigation of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione's potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, the mechanism of action of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione could be further elucidated to better understand its effects on the brain and to identify potential therapeutic targets.
Synthesis Methods
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione can be synthesized through a two-step process. The first step involves the reaction of phenylacetic acid with propionic anhydride to form 5-phenyl-5-propyl-2-oxazoline. The second step involves the oxidation of 5-phenyl-5-propyl-2-oxazoline with potassium permanganate to form 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione. This synthesis method has been optimized to produce high yields of 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione with good purity.
Scientific Research Applications
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant activities in animal models. 5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione has also been shown to have neuroprotective effects in vitro, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
properties
CAS RN |
130689-85-9 |
|---|---|
Product Name |
5-Phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-phenyl-5-propyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8-12(9-6-4-3-5-7-9)10(14)13-11(15)16-12/h3-7H,2,8H2,1H3,(H,13,14,15) |
InChI Key |
XFEGMKAZXJAGRJ-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CCCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
synonyms |
2,4-Oxazolidinedione,5-phenyl-5-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
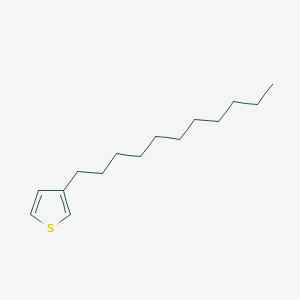
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)


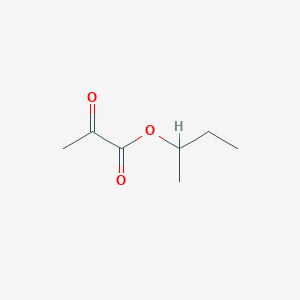
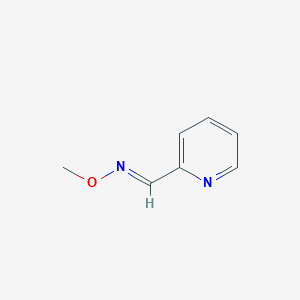
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

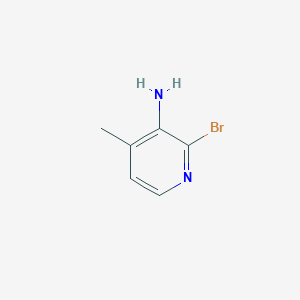
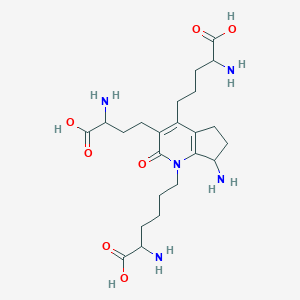
![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)
